Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate is an organic compound with the molecular formula C10H10N2O6. It is a derivative of malonic acid and contains a nitro-substituted pyridine ring.
Scientific Research Applications
Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Safety and Hazards
The safety information available indicates that “Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate” is a combustible liquid and can cause serious eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and wearing protective gloves, clothing, and eye/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate typically involves the reaction of dimethyl malonate with 5-nitro-2-pyridinecarboxaldehyde in the presence of a base, such as sodium ethoxide or potassium carbonate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 2-methyl-2-(5-amino-2-pyridinyl)malonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-2-(5-nitro-2-pyridinyl)malonic acid
Mechanism of Action
The mechanism of action of Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(5-nitro-2-pyridinyl)malonate: Similar structure but lacks the methyl group at the 2-position.
Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate: Similar structure but with ethyl ester groups instead of methyl ester groups
Uniqueness
Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate is unique due to the presence of both the nitro-substituted pyridine ring and the dimethyl malonate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
dimethyl 2-methyl-2-(5-nitropyridin-2-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-11(9(14)18-2,10(15)19-3)8-5-4-7(6-12-8)13(16)17/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRSHNFSYZFAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.